molecular formula C13H20N4O2S B13762168 Caffeine, 8-(isopentylthio)- CAS No. 73747-35-0

Caffeine, 8-(isopentylthio)-

Cat. No.: B13762168
CAS No.: 73747-35-0
M. Wt: 296.39 g/mol
InChI Key: MGAOAMZOLCYPSY-UHFFFAOYSA-N
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Description

1,3,7-trimethyl-8-(3-methylbutylsulfanyl)purine-2,6-dione is a chemical compound with the molecular formula C13H20N4O2S. It is structurally related to caffeine, a well-known stimulant. This compound is characterized by the presence of a purine ring system substituted with methyl and butylsulfanyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,7-trimethyl-8-(3-methylbutylsulfanyl)purine-2,6-dione typically involves the alkylation of a purine derivative. One common method involves the reaction of 1,3,7-trimethylxanthine with 3-methylbutylsulfanyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like potassium carbonate to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1,3,7-trimethyl-8-(3-methylbutylsulfanyl)purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the purine ring can be reduced to form hydroxyl derivatives.

    Substitution: The methyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various alkyl or aryl substituted purine derivatives.

Scientific Research Applications

1,3,7-trimethyl-8-(3-methylbutylsulfanyl)purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a model compound for studying purine chemistry and reactivity.

    Biology: Investigated for its potential effects on cellular metabolism and enzyme activity.

    Medicine: Explored for its potential therapeutic effects, particularly in the context of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3,7-trimethyl-8-(3-methylbutylsulfanyl)purine-2,6-dione involves its interaction with various molecular targets:

    Adenosine Receptors: Similar to caffeine, it may act as an antagonist at adenosine receptors, leading to increased neuronal activity and alertness.

    Phosphodiesterase Inhibition: It may inhibit phosphodiesterase enzymes, resulting in increased levels of cyclic AMP and enhanced cellular signaling.

    Calcium Release: It may promote the release of calcium from intracellular stores, affecting muscle contraction and other cellular processes.

Comparison with Similar Compounds

1,3,7-trimethyl-8-(3-methylbutylsulfanyl)purine-2,6-dione can be compared with other similar compounds such as:

    Caffeine (1,3,7-trimethylxanthine): Both compounds share a similar purine structure, but the presence of the butylsulfanyl group in 1,3,7-trimethyl-8-(3-methylbutylsulfanyl)purine-2,6-dione imparts different chemical and biological properties.

    Theobromine (3,7-dimethylxanthine): Another methylxanthine derivative, theobromine lacks the butylsulfanyl group and has different pharmacological effects.

    Theophylline (1,3-dimethylxanthine): Similar to caffeine but with different methylation patterns, theophylline is used medically for its bronchodilator effects.

Properties

CAS No.

73747-35-0

Molecular Formula

C13H20N4O2S

Molecular Weight

296.39 g/mol

IUPAC Name

1,3,7-trimethyl-8-(3-methylbutylsulfanyl)purine-2,6-dione

InChI

InChI=1S/C13H20N4O2S/c1-8(2)6-7-20-12-14-10-9(15(12)3)11(18)17(5)13(19)16(10)4/h8H,6-7H2,1-5H3

InChI Key

MGAOAMZOLCYPSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCSC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C

Origin of Product

United States

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